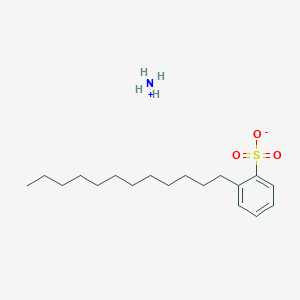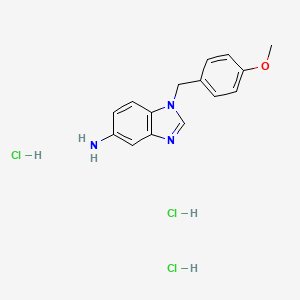
Benzenesulfonic acid, dodecyl-, ammonium salt (1:1)
Übersicht
Beschreibung
Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is an organic compound with the formula C18H33NO3S . The systematic name of this chemical is ammonium 2-dodecylbenzenesulfonate . It is also known as ammonium dodecylbenzenesulphonate .
Molecular Structure Analysis
The molecular structure of Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) is represented by the formula C18H33NO3S . The InChI code for this compound is1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) include a molecular weight of 343.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 11 .Wissenschaftliche Forschungsanwendungen
Biodegradation in Water Environment
Ammonium dodecylbenzenesulfonate is a widely used surfactant that is now found extensively in water bodies due to anthropogenic emissions . The degradation of this compound in the environment mainly relies on microorganisms . A study used Chlorella vulgaris to research the biodegradation process of this compound . The process of degradation was indicated to consist of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Enhancing Thermophysical Properties of Phase Change Material
Ammonium dodecylbenzenesulfonate has been used as a surfactant to enhance the thermophysical properties of paraffin/graphene nanoplatelet phase change material . The addition of this surfactant to the matrix is believed to reduce agglomeration . The best improvement was shown by a sample with the performance of; (a) 43.2% improvement in latent heat, (b) 69.5% improvement in specific heat capacity, © 73.45% enhancement of heat transfer rate, (d) total heat stored with 64.13% improvement, and (e) relative enhancement by a factor of 25.94 in thermal conductivity .
Photovoltaic Module Coolant
The same study also evaluated the impact of adding surfactants to the nanoparticle-enhanced phase-change material (NPCMs) matrix to improve its morphological and thermophysical properties and evaluate its performance in outdoor conditions . On-site evaluation on PV module also showed the reduction of temperature as high as 44.2% , proving the importance of Ammonium dodecylbenzenesulfonate to improve the thermophysical properties and suitability as a PV module coolant .
Safety and Toxicity
Dodecylbenzenesulfonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . In dermal animal studies, no evidence of reproductive or developmental toxicity was reported .
Wirkmechanismus
Target of Action
Ammonium dodecylbenzenesulfonate, also known as Benzenesulfonic acid, dodecyl-, ammonium salt (1:1), is a type of surfactant . The primary targets of this compound are the interfaces between different phases in a system, such as oil and water . It acts on these interfaces to reduce surface tension and facilitate the mixing of substances that are typically immiscible .
Mode of Action
Ammonium dodecylbenzenesulfonate interacts with its targets by inserting itself at the interface between different phases . The hydrophilic (water-attracting) part of the molecule, the benzenesulfonate group, interacts with water, while the hydrophobic (water-repelling) dodecyl group interacts with oil . This action reduces the interfacial tension, allowing the different phases to mix more readily .
Biochemical Pathways
The compound’s action primarily affects the physical properties of the system rather than specific biochemical pathways . In the environment, it can be biodegraded by microorganisms such asChlorella vulgaris . The biodegradation process involves chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Result of Action
The primary result of Ammonium dodecylbenzenesulfonate’s action is the reduction of interfacial tension between different phases in a system . This can facilitate processes such as oil displacement in the oil and petrochemical industry . In the environment, it can be biodegraded into smaller molecules .
Action Environment
The action of Ammonium dodecylbenzenesulfonate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other ions in the solution . In the environment, its degradation is primarily carried out by microorganisms, and thus can be influenced by factors that affect microbial activity .
Eigenschaften
IUPAC Name |
azanium;2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWPAELISNYYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |
CAS RN |
1331-61-9 | |
| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of finding effective ovicides against Echinococcus granulosus?
A1: Echinococcus granulosus is a parasitic tapeworm that causes a serious zoonotic disease called cystic echinococcosis. This disease affects both humans and animals, leading to the development of cysts in various organs, primarily the liver and lungs. Finding effective ovicides is crucial for breaking the parasite's lifecycle and controlling the spread of this debilitating disease. By targeting the eggs, we can prevent the infection of intermediate hosts, which are often livestock, and ultimately reduce human infections.
Q2: The research mentions that Ammonium dodecylbenzenesulfonate showed significant ovicidal activity. Can you elaborate on the findings and their implications?
A2: The study demonstrated that exposing Echinococcus granulosus eggs to a 0.015% aqueous solution of Ammonium dodecylbenzenesulfonate for just one hour significantly reduced their infectivity. [] While the exact mechanism of action wasn't explored in this specific research, this finding suggests that Ammonium dodecylbenzenesulfonate could potentially disrupt the egg's structural integrity or interfere with essential biological processes, ultimately leading to its death. This discovery opens up avenues for further investigation into its potential as a component in disinfectants or environmental control strategies targeting Echinococcus granulosus eggs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)



![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)